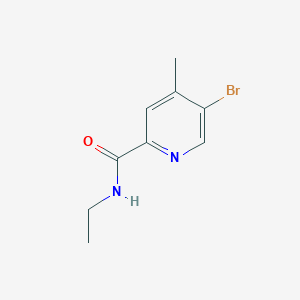
5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide
Overview
Description
5-Bromo-4-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methylpyridine-2-carboxylic acid is 1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) . This indicates that the compound contains a bromine atom attached to the 5-position of the pyridine ring, a methyl group attached to the 4-position, and a carboxylic acid group attached to the 2-position.Physical And Chemical Properties Analysis
5-Bromo-4-methylpyridine-2-carboxylic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Efficient Synthesis Techniques
One study describes an efficient synthesis method for a compound structurally similar to the one , highlighting its relevance in creating molecules with potential activity against dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors, suggesting its importance in neuroscience research and drug development (Hirokawa, Horikawa, & Kato, 2000).
Spectroscopic Characterization and Crystal Structure
Another research effort focused on the synthesis, spectroscopic characterization, and crystal structure of a compound with a similar bromo and pyridine component, underlining the role of such compounds in the development of new materials with potential applications in various industries, including pharmaceuticals and electronics (Anuradha et al., 2014).
Ligand Development for Complexation
The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine compounds showcases the application in complexation of lanthanide(III) cations, pointing to their use in creating advanced materials and in analytical chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Potential Antitumor Agents
Research on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, bearing substituents at the 5-position similar to the bromo and pyridine components of the compound , demonstrates their in vivo antitumor activity, highlighting the potential of such molecules in cancer therapy (Denny, Atwell, Rewcastle, & Baguley, 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
5-bromo-N-ethyl-4-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-11-9(13)8-4-6(2)7(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGCYGYFIYIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



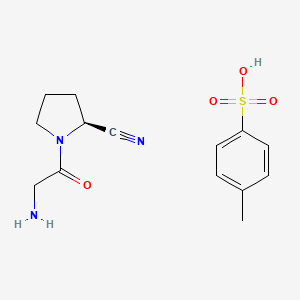
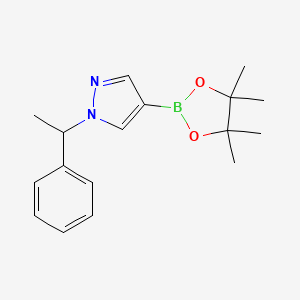

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)

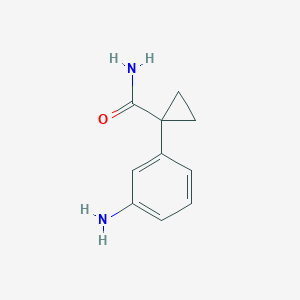
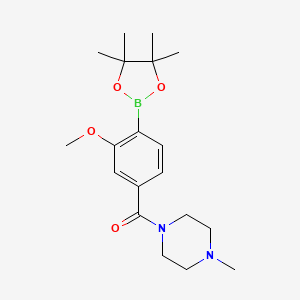



![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)


